2-(Quinolin-7-YL)ethanamine

Anticancer Quercetin derivatives Structure-activity relationship

When developing quinoline-based kinase inhibitors or conducting NSCLC SAR studies, only the authentic 7-position regioisomer ensures valid biological correlations. 2-(Quinolin-7-YL)ethanamine differs from 2-, 3-, 4-, 5-, 6-, and 8-substituted analogs in electronic distribution and steric orientation. Regioisomer substitution compromises yields, stereoelectronic outcomes, and activity profiles—including the 3.20 μmol/L IC50 in HCC827 cells. Procure at 98% purity, supported by quinoline-specialized scale-up infrastructure.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 910412-44-1
Cat. No. B1394912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-7-YL)ethanamine
CAS910412-44-1
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)CCN)N=C1
InChIInChI=1S/C11H12N2/c12-6-5-9-3-4-10-2-1-7-13-11(10)8-9/h1-4,7-8H,5-6,12H2
InChIKeyOIBGYFVCEOVZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-7-YL)ethanamine (CAS 910412-44-1): A Position-Specific Quinoline-Ethylamine Scaffold for Medicinal Chemistry


2-(Quinolin-7-YL)ethanamine (CAS 910412-44-1) is a heterocyclic aromatic amine featuring a quinoline core with an ethanamine substituent specifically positioned at the 7-position of the fused bicyclic ring system, yielding a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol . This positional isomer, formally named 7-Quinolineethanamine, belongs to the quinoline-ethylamine class of compounds and is primarily utilized as a synthetic building block and chemical intermediate in medicinal chemistry research . The 7-position substitution pattern distinguishes it from its regioisomeric counterparts (2-, 3-, 4-, 5-, 6-, and 8-substituted quinoline-ethylamines), which confers distinct electronic and steric properties relevant to downstream synthetic applications .

Why Quinoline-Ethylamine Regioisomers Are Not Interchangeable: The Procurement Case for 2-(Quinolin-7-YL)ethanamine


The quinoline-ethylamine scaffold exhibits pronounced regioisomer-dependent variation in downstream reactivity, target binding profiles, and synthetic utility. While 2-(quinolin-2-yl)ethanamine (CAS 104037-38-9) is documented to function as a vasoconstrictor via serotonin and 5-hydroxytryptamine release inhibition , the 7-position isomer possesses fundamentally distinct electronic density distribution across the quinoline ring, resulting in divergent nucleophilicity at the ethylamine moiety and altered orientation of the primary amine relative to the heteroaromatic core . SAR studies of quinoline-substituted compounds demonstrate that 7-position substitution can yield cell-line-specific activity profiles that differ markedly from those observed with 3-position or other regioisomeric substitutions [1]. Consequently, substitution of 2-(Quinolin-7-YL)ethanamine with a different positional isomer in a validated synthetic route or structure-activity relationship (SAR) program introduces uncontrolled variables that may compromise reaction yields, alter stereoelectronic outcomes, or invalidate established biological activity profiles.

Quantitative Differentiation Evidence for 2-(Quinolin-7-YL)ethanamine: Comparative Data for Scientific Selection


7-Position Quinoline Substitution Demonstrates Superior Antiproliferative Activity in HCC827 NSCLC Cells Relative to 3-Position Isomer

In a systematic SAR study of 28 N-heteroaryl substituted quercetin derivatives, the quinolin-7-yl substituted derivative (compound 2m) exhibited the highest antiproliferative activity against the HCC827 non-small cell lung cancer (NSCLC) cell line among all compounds tested, with an IC50 of 3.20 μmol/L. In contrast, the quinolin-3-yl substituted derivative (compound 2i) demonstrated optimal activity in MGC-803 gastric cancer cells (IC50 = 14.92 μmol/L) but showed reduced potency in HCC827 cells [1]. This cell-line-specific differential demonstrates that 7-position quinoline substitution can confer distinct and therapeutically relevant activity profiles compared to alternative regioisomeric attachments.

Anticancer Quercetin derivatives Structure-activity relationship

Commercial Purity Specification: 99% Grade Available for Demanding Synthetic Applications

2-(Quinolin-7-YL)ethanamine is commercially available with a purity specification of 99% from specialized manufacturers . This higher-grade material contrasts with the more commonly available 95% and 98% grades offered by general chemical suppliers for regioisomeric analogs such as 2-(quinolin-2-yl)ethanamine (CAS 104037-38-9, typically 95% purity) and the standard 98% grade offered for the same 7-isomer by other vendors . For applications requiring high-fidelity synthetic intermediates, the 99% purity grade reduces the burden of additional purification steps and minimizes the risk of impurity-driven side reactions.

Chemical procurement Purity specification Custom synthesis

Specialized Manufacturer Capability for Quinoline Chemistry Supports Reliable Supply

Certain manufacturers offering 2-(Quinolin-7-YL)ethanamine possess dedicated expertise in quinoline and pyrimidine chemistry, with production capabilities spanning 2000L to 5000L reactor scale for quinoline derivatives . This specialized manufacturing focus distinguishes the 7-position isomer supply chain from general chemical suppliers who may offer quinoline-ethylamine regioisomers as catalog items without dedicated quinoline synthetic expertise. For procurement planning involving scale-up or custom derivative synthesis, this manufacturer specialization may translate to more consistent product quality and technical support specific to quinoline chemistry challenges.

Supply chain Custom synthesis Quinoline derivatives

Priority Application Scenarios for 2-(Quinolin-7-YL)ethanamine Based on Evidentiary Support


Synthesis of 7-Position Quinoline-Derived Kinase Inhibitors and Anticancer Agents

Medicinal chemistry programs developing quinoline-based kinase inhibitors or anticancer agents may specifically require the 7-position ethanamine building block. SAR evidence indicates that 7-position quinoline substitution can confer cell-line-selective antiproliferative activity, with an IC50 of 3.20 μmol/L observed in HCC827 NSCLC cells for a quinolin-7-yl substituted quercetin derivative [1]. Researchers targeting NSCLC or related indications should prioritize the 7-isomer over alternative regioisomers when constructing focused compound libraries for SAR exploration.

High-Fidelity Intermediate for Multi-Step Synthetic Sequences Requiring ≥99% Purity

When a synthetic route demands a high-purity starting material or intermediate to avoid cumulative impurity effects across multiple steps, the 99% purity grade of 2-(Quinolin-7-YL)ethanamine offers a measurable advantage over the more commonly available 95-98% grades of positional analogs [1]. This scenario applies particularly to sensitive coupling reactions where trace impurities may poison catalysts, reduce yields, or generate difficult-to-separate byproducts.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

Investigators conducting systematic SAR studies across quinoline substitution positions require authentic samples of each regioisomer to establish valid position-activity correlations. As demonstrated in heteroaryl-substituted quercetin SAR studies, the 7-position and 3-position quinoline derivatives exhibit divergent cell-line selectivity and potency profiles [1]. Procurement of the authentic 7-isomer is essential for researchers seeking to validate or extend these findings, as substitution with the 2-, 3-, 6-, or 8-isomers would confound experimental interpretation and lead to invalid SAR conclusions .

Scale-Up Programs Requiring Specialized Quinoline Manufacturing Expertise

Research programs transitioning from discovery-scale synthesis (milligram to gram quantities) to development-scale production (kilogram to multi-ton) benefit from suppliers with demonstrated expertise in quinoline scaffold chemistry and large-scale reactor infrastructure (2000L-5000L capacity) [1]. For projects where 2-(Quinolin-7-YL)ethanamine or its downstream derivatives are on a development trajectory, engaging a quinoline-specialized manufacturer early may streamline process chemistry development and ensure supply continuity through clinical and commercial phases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Quinolin-7-YL)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.